molecular formula C6H8N2 B1611582 Isopropylmalononitrile CAS No. 23741-79-9

Isopropylmalononitrile

Cat. No. B1611582
CAS RN: 23741-79-9
M. Wt: 108.14 g/mol
InChI Key: UFYGUTCPFMPGMP-UHFFFAOYSA-N
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Description

Isopropylmalononitrile is a chemical compound with the molecular formula C6H8N2 and a molecular weight of 108.14 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound like Isopropylmalononitrile can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Isopropylmalononitrile can be determined using various analytical techniques . These properties include molecular weight, solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Polymer Synthesis

  • Cyclopolymerization : Isopropylidene diallylmalonate, a derivative of isopropylmalononitrile, has been used in cyclopolymerization. Pd(II)−diimine catalysts initiate the polymerization process to produce polymers containing trans-1,2-disubstituted cyclopentane groups. This method is noteworthy for its ability to incorporate up to 42% comonomer in polyethylene, highlighting the versatility of isopropylmalononitrile derivatives in polymer synthesis (Park, Takeuchi, & Osakada, 2006).

Enzyme Research and Biosynthesis

  • Enzyme Functionality in Biosynthesis : Isopropylmalate isomerase, derived from the archaea Pyrococcus horikoshii, plays a dual role in leucine and lysine biosynthesis. The crystal structure of its small subunit reveals insights into its unique substrate specificity and fundamental metabolism, which is crucial for understanding early organisms' biosynthetic pathways (Yasutake et al., 2004).

Polymer Chemistry and Drug Delivery

  • Thermoresponsive Polymers : Poly(N-isopropyl acrylamide), closely related to isopropylmalononitrile, has been explored for its thermoresponsive properties, particularly in drug delivery systems. Controlled room-temperature polymerization techniques have been developed, emphasizing its potential in creating sophisticated drug delivery mechanisms (Convertine et al., 2004).

Plant and Microbial Metabolism

  • Metabolic Pathways in Plants and Microbes : Research on isopropylmalate synthase (IPMS) from Brassica and its expression in Arabidopsis has revealed its significant impact on both glucosinolate and amino acid metabolism. This study underscores the complex interactions between primary and secondary metabolisms in transgenic plants (Field et al., 2006).

Safety And Hazards

Isopropylmalononitrile should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised against medicinal, household, or other uses . It is also considered hazardous and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Isopropylmalononitrile were not found in the retrieved data, advancements in chemical synthesis and analysis techniques continue to provide new opportunities for research and development .

properties

IUPAC Name

2-propan-2-ylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGUTCPFMPGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525152
Record name (Propan-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylmalononitrile

CAS RN

23741-79-9
Record name (Propan-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RP Kozyrod, J Morgan, JT Pinhey - Australian Journal of …, 1991 - CSIRO Publishing
… As with other sterically hindered substrate^,^^^ such as compound (Id) above, more-forcing conditions were required to achieve the arylation of isopropylmalononitrile (5b); nevertheless…
Number of citations: 15 www.publish.csiro.au
JM Cassel - 1990 - elibrary.ru
In order to examine the effect of steric congestion on triplet di-$\pi $-methane rearrangement efficiency in acyclic systems, the photochemistry of 1, 1-dicyano-5, 5-diphenyl-3, 3-…
Number of citations: 0 elibrary.ru
RE Sammelson, MJ Allen - Synthesis, 2005 - thieme-connect.com
We have found that α, α-dicyanoalkenes can be efficiently and selectively reduced to α, α-dicyanoalkanes (malononitriles) with NaBH 4 in 95% EtOH at 0 C. In addition, we have …
Number of citations: 13 www.thieme-connect.com
JC Reisenbauer, P Finkelstein, MO Ebert… - ACS catalysis, 2023 - ACS Publications
… with bisphosphine ligands, such as 2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl (BISBI), is competent to catalyze the desired transformation using 2-isopropylmalononitrile 2a …
Number of citations: 2 pubs.acs.org
HE Zimmerman, JM Cassel - The Journal of Organic Chemistry, 1989 - ACS Publications
… The phenylisopropylnaphthalene 15 arises from the same intermediate 43 by an interesting elimination of isopropylmalononitrile to afford the product 15. Having discussed the …
Number of citations: 30 pubs.acs.org
TM Baber - 2022 - eprints.uinsaizu.ac.id
… in the substrate resulting in an intramolecular cyclization reaction, was tested by screening two substrates containing a dinitrile group, benzylmalononitrile and isopropylmalononitrile, …
Number of citations: 0 eprints.uinsaizu.ac.id
TM Baber - 2019 - libres.uncg.edu
… in the substrate resulting in an intramolecular cyclization reaction, was tested by screening two substrates containing a dinitrile group, benzylmalononitrile and isopropylmalononitrile, …
Number of citations: 1 libres.uncg.edu
JC Dunham, AD Richardson, RE Sammelson - Synthesis, 2006 - thieme-connect.com
An efficient and convenient method for the synthesis of primary and secondary monosubstituted malononitriles has been developed. In this method, sodium borohydride in isopropanol …
Number of citations: 24 www.thieme-connect.com
AO Terent'ev, DA Borisov, VV Semenov… - …, 2011 - thieme-connect.com
A novel method was developed for the selective oxidation of α-monosubstituted malononitrile and cyanoacetic ester derivatives at the α-position based on transition-metal-catalyzed …
Number of citations: 21 www.thieme-connect.com
R Xinyi, W Guangzhu, J Xiaolei… - Chinese Journal of Organic …, 2022 - sioc-journal.cn
α-Bromocarboxamides and electrophilic cyanide reagent were transformed into the corresponding α-cyanocarboxamides and ketene imine zinc intermediate in the presence of Zn …
Number of citations: 2 sioc-journal.cn

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